2-メトキシ-3,5-ジニトロピリジン

概要

説明

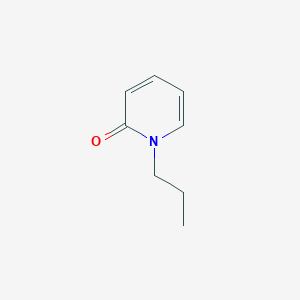

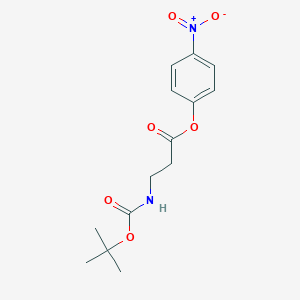

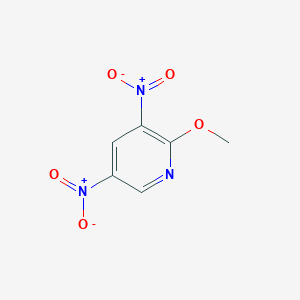

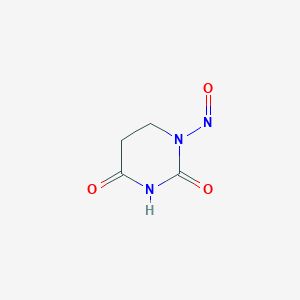

2-Methoxy-3,5-dinitropyridine is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The molecular structure of this compound has been determined to crystallize in the monoclinic system, and it exhibits a non-planar conformation with the methoxy and 3-nitro groups rotated out of the pyridine ring plane. This rotation is likely due to steric interactions and the need to minimize repulsion between adjacent substituents .

Synthesis Analysis

The synthesis of derivatives of 2-methoxy-3,5-dinitropyridine and related compounds has been explored through various methods. For instance, 3-methoxy-5,6-diamino-2-nitropyridine was synthesized from 3,5-dichloropyridine using a sequence of substitution, oxidation, nitration, and ammoniation reactions . Similarly, 2-amino-3-nitropyridine-6-methoxy was prepared from 2,6-dichloropyridine through substitution, nitration, ammoniation, and oxidation steps . These studies demonstrate the versatility of halopyridines as starting materials for synthesizing functionalized pyridine derivatives .

Molecular Structure Analysis

The molecular structure of 2-methoxy-3,5-dinitropyridine has been solved by direct methods and refined to a high degree of accuracy. The molecule's conformation and the effects of substituents on the pyridine ring shape have been analyzed, revealing that the methoxy group adopts a geometry that is different from the mean reported for methoxyaromatic groups. This suggests that the electronic and steric effects of the substituents significantly influence the overall molecular shape .

Chemical Reactions Analysis

The reactivity of 2-methoxy-3,5-dinitropyridine and its derivatives has been studied in various chemical reactions. For example, the interaction of methoxy-3,5-dinitropyridines with methoxide ion in dimethyl sulphoxide has been investigated, showing contrasting behavior between the 2- and 4-methoxy compounds. The 4-methoxy derivative forms both methine and acetal sigma complexes, while the 2-methoxy derivative does not undergo conversion into the acetal . Additionally, kinetic and equilibrium studies of sigma-adduct formation and nucleophilic substitution reactions have provided insights into the reaction mechanisms and the influence of solvents and substituents on these processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxy-3,5-dinitropyridine and its derivatives have been characterized through various analytical techniques. The crystal structure, solubility, and reactivity patterns have been determined, providing a comprehensive understanding of the compound's behavior in different chemical environments. The formation of solid supramolecular complexes with crown ethers has also been reported, which could have implications for the development of new materials with specific properties .

科学的研究の応用

生体チオールの蛍光プローブ

2-メトキシ-3,5-ジニトロピリジン: は、生体チオールの選択的検出のためのナフタルイミド系蛍光プローブの開発に利用されてきた . システイン、ホモシステイン、グルタチオンなどの生体チオールは、さまざまな疾患と密接に関連しているため、この応用は生物医学研究において重要です。ジニトロピリジン部分の電子求引性により、プローブの感度が向上し、生細胞中の生体チオールをリアルタイムで検出することが可能になります。

結晶学的調査

この化合物は単斜晶系で結晶化し、その構造特性が研究されている . 結晶格子の分子配置が材料の特性に影響を与える可能性があるため、材料科学の用途では結晶構造を理解することが不可欠です。

アミンとの反応性

2-メトキシ-3,5-ジニトロピリジンの分子配座は、アミンとの反応性に影響を与える . この側面は、化合物を複雑な分子の構築ブロックとして使用できる合成化学において重要です。

デカヒドロジピロロ[3,4-b:3’,4’-d]ピリジン誘導体の合成

2-メトキシ-3,5-ジニトロピリジンを使用して、デカヒドロジピロロ[3,4-b:3’,4’-d]ピリジン誘導体を合成するための効率的な方法が開発された . これらの誘導体は、医薬品や農薬に潜在的な用途があります。

選択的検出方法

2-メトキシ-3,5-ジニトロピリジンの強い電子求引基は、さまざまな分析対象物の選択的検出方法を設計するための優れた候補になる . これは、特に環境モニタリングと診断に役立ちます。

ピリジン形状に対する置換基効果の研究

2-メトキシ-3,5-ジニトロピリジンなどの化合物によって、ピリジン環の形状に対する置換基の効果に関する研究が促進される . この知識は、分子設計や創薬の分野で役立ちます。

置換基効果の非加成性

この化合物は、置換基効果の非加成性、つまり分子の特性に対する置換基の複合効果が、それぞれの個々の効果の単純な合計ではないという現象を調べるためにも使用される .

特性

IUPAC Name |

2-methoxy-3,5-dinitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O5/c1-14-6-5(9(12)13)2-4(3-7-6)8(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGXTRQTCDZDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2-methoxy-3,5-dinitropyridine influence its reactivity, particularly with nucleophiles?

A2: The structure of 2-methoxy-3,5-dinitropyridine significantly influences its reactivity. The presence of two nitro groups (–NO2) at the 3 and 5 positions of the pyridine ring creates an electron-deficient center, making the molecule susceptible to nucleophilic attack. [] The methoxy group (–OCH3) at the 2 position, while generally considered an electron-donating group, adopts a specific conformation in this molecule to minimize steric hindrance with the nitro group at position 3. [] This conformation influences the overall electron distribution within the molecule and consequently its reactivity with nucleophiles.

Q2: Has 2-methoxy-3,5-dinitropyridine been shown to participate in transetherification reactions? What conditions are required?

A3: Yes, research indicates that 2-methoxy-3,5-dinitropyridine can undergo transetherification reactions. This reaction involves the exchange of the methoxy group (–OCH3) with another alkoxy group (–OR) from an alcohol. Notably, the presence of silver oxide (Ag2O) as a catalyst and elevated temperatures (boiling point of the alcohol) are crucial for this transformation to occur. [] These findings underscore the importance of specific reaction conditions in facilitating chemical transformations involving 2-methoxy-3,5-dinitropyridine.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate](/img/structure/B98796.png)